REACTION_CXSMILES
|
[N:1]1([C:10]2[CH:15]=[C:14]([CH3:16])[N:13]=[C:12]([NH:17][CH3:18])[CH:11]=2)[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH2:2]1.C1(OC2C=CC=CC=2)C=CC=CC=1>[Pd].C(OCC)C>[N:1]1([C:10]2[CH:15]=[C:14]([CH3:16])[N:13]=[C:12]([NH:17][CH3:18])[CH:11]=2)[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1
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Name
|
4-(1-indolinyl)-6-methyl-2-(methylamino)pyridine
|
Quantity
|
0.45 g
|
Type
|
reactant
|
Smiles
|
N1(CCC2=CC=CC=C12)C1=CC(=NC(=C1)C)NC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OC1=CC=CC=C1
|
Name
|
|
Quantity
|
0.045 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 45 minutes
|
Duration
|
45 min
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
CUSTOM
|
Details
|
the catalyst removed by filtration through diatomaceous earth
|
Type
|
WASH
|
Details
|
The filter cake was washed with diethyl ether (50 ml)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate and washings were concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The yellow solid obtained
|
Type
|
CUSTOM
|
Details
|
was further purified by flash chromatography (Merck 9385 silica, 100 g)
|
Type
|
WASH
|
Details
|
eluting with diethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
N1(C=CC2=CC=CC=C12)C1=CC(=NC(=C1)C)NC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.42 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 94.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |